TG101209 is a small molecule inhibitor originally developed by TargeGen Inc. [ [] ]. It is classified as a selective Janus kinase 2 (JAK2) inhibitor [ [] ]. In scientific research, TG101209 serves as a valuable tool for investigating the role of JAK2 in various cellular processes and diseases, particularly in hematological malignancies and fibrotic conditions.
Synthesis Analysis
The synthesis of TG101209 begins with 2,4-dihydroxy-5-methylpyrimidine as the starting material [ [] ]. The synthesis involves several steps:
This synthetic route achieves a total yield of 30.9%, with a purity of 99.7% as measured by high-performance liquid chromatography (HPLC) [ [] ].
Mechanism of Action
TG101209 acts as a potent and selective ATP-competitive inhibitor of JAK2 [ [] ]. It binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of downstream signaling molecules such as STAT proteins (STAT3 and STAT5) [ [] [] [] [] ]. By blocking JAK2 activity, TG101209 effectively inhibits the signaling pathways involved in cell proliferation, survival, and inflammatory responses.
Hematological Malignancies:
Myeloproliferative Neoplasms (MPNs): TG101209 effectively inhibits the growth of MPN cells expressing the JAK2V617F mutation, both in vitro and in vivo [ [] [] [] [] ]. It exhibits preferential cytotoxicity against MPN progenitor cells compared to normal hematopoietic progenitor cells [ [] [] ]. Research suggests its potential therapeutic value in treating MPNs, either alone or in combination with other agents like panobinostat or heat shock protein 90 (HSP90) inhibitors [ [] [] ].
Chronic Myeloid Leukemia (CML): TG101209 demonstrates activity against IM-resistant CML cells, suggesting a possible role in overcoming TKI resistance [ [] [] [] [] ]. It has shown promising results in preclinical models of CML, particularly when combined with IM or other TKIs [ [] [] ]. Studies highlight a complex interplay between JAK2 and BCR-ABL, where JAK2 contributes to BCR-ABL stability and signaling, making JAK2 a potential therapeutic target in CML [ [] [] ].
Chronic Myelomonocytic Leukemia (CMML): TG101209 effectively inhibits spontaneous colony formation in CMML cells, highlighting its potential therapeutic application in this disease [ [] ].
Fibrotic Conditions:
Systemic Sclerosis (SSc): TG101209 exhibits potent anti-fibrotic effects in preclinical models of SSc [ [] [] ]. It is found to be activated in a transforming growth factor-beta (TGFβ)-dependent manner, contributing to fibroblast activation and collagen synthesis [ [] [] ]. Studies suggest that TG101209 could be a promising therapeutic candidate for treating SSc.
Applications
Lung Cancer: Studies indicate that TG101209 enhances radiosensitivity in lung cancer models by inhibiting JAK2 signaling and reducing survivin expression [ [] ]. Additionally, JAK2 regulates PAK1 tyrosine phosphorylation, contributing to epithelial-mesenchymal transition (EMT) and radioresistance in lung cancer cells, making JAK2 inhibition with TG101209 a potential strategy for enhancing radiotherapy efficacy [ [] ].
Multiple Myeloma: TG101209 displays significant in vitro activity against multiple myeloma cells, particularly CD45+ cells, suggesting its potential therapeutic value in this disease [ [] [] ].
T-Cell Acute Lymphoblastic Leukemia (T-ALL): TG101209 inhibits T-ALL cell proliferation and induces apoptosis by suppressing the JAK2-STAT signaling pathway [ [] ].
Glioblastoma: TG101209 shows potential in inhibiting the proliferation of tumor neurosphere cells derived from glioblastoma patients by suppressing STAT3 phosphorylation [ [] ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NMS-873 is a potent, allosteric and specific VCP inhibitor (also known as p97 inhibitor) with IC50 of 30 nM. NMS-873 activated the unfolded protein response, interfered with autophagy and induced cancer cell death. The consistent pattern of cancer cell killing by covalent and allosteric inhibitors provided critical validation of VCP as a cancer target.
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]quinazoline is an aromatic ether. The novel indole-ether quinazoline Cediranib is a highly potent (IC50 < 1 nmol/L) ATP-competitive inhibitor of recombinant KDR tyrosine kinase in vitro. It is being developed clinically as a once-daily oral therapy for the treatment of cancer. Cediranib is an orally bioavailable indole ether quinazoline derivative and vascular endothelial growth factor receptor (VEGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, cediranib binds to and inhibits the three VEGFR subtypes 1 (VEGFR-1), 2 (VEGFR-2) and 3 (VEGFR-3), thereby blocking VEGF-signaling, angiogenesis, and tumor cell growth. Expression of VEGFRs may be upregulated in a variety of tumor cell types.
N1'-[3-fluoro-4-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinolinyl]oxy]phenyl]-N1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is an aromatic ether. Foretinib has been used in trials studying the treatment of Cancer, Breast Cancer, Carcinoma, Renal Cell, Recurrent Breast Cancer, and Neoplasms, Head and Neck, among others. Foretinib is an orally available small molecule compound designed to target multiple RTKs implicated in the development, progression and spread of cancer. It inhibits the activation of MET, RON, ERK and AKT, decreased proliferation and increased apoptosis. Foretinib is an orally bioavailable small molecule with potential antineoplastic activity. Foretinib binds to and selectively inhibits hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2), which may result in the inhibition of tumor angiogenesis, tumor cell proliferation and metastasis. The proto-oncogene c-MET has been found to be over-expressed in a variety of cancers. VEGFR2 is found on endothelial and hematopoietic cells and mediates the development of the vasculature and hematopoietic cells through VEGF signaling.
JI-101 has been used in trials studying the treatment of Cancer, Colon Cancer, Neuroendocrine, Ovarian Cancer, and Advanced Solid Tumors. Angiogenesis Inhibitor JI-101 is an orally active inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRb), and the ephrin B4 receptor B4 (EphB4) with potential antiangiogenic and antineoplastic activities. Angiogenesis inhibitor JI-101 binds to and inhibits VEGFR2, PDGFRb and EphB4, which may inhibit tumor angiogenesis and, so, cellular proliferation in tumor cells overexpressing VEGFR2, PDGFRb and EphB4. The receptor tyrosine kinases VEGFR2, PDGFRb and EphB4 may be overexpressed in a number of different cancer cell types and may play crucial roles in tumor angiogenesis.
KRN 633 is an ATP-competitive inhibitor of VEGFR kinase activity (IC50s = 170, 160, and 125 nM for VEGFR1, 2, and 3, respectively). At higher concentrations KRN 633 inhibits PDGFR-α and c-KIT with IC50 values of 0.97 and 4.3 μM, respectively, and is inactive towards a panel of 17 additional kinases. KRN 633 suppresses VEGF-dependent activation of MAPK and cell proliferation and demonstrates antitumor and antiangiogenic activity by inhibiting vessel formation and vascular permeability in human tumor xenograft models. KRN633 is a potent and selective VEGFR inhibitor. which inhibits tyrosine phosphorylation of VEGFR-2 (IC50 = 1.16 nmol/L) in human umbilical vein endothelial cells. Selectivity profiling with recombinant tyrosine kinases showed that KRN633 is highly selective for VEGFR-1, -2, and -3. KRN633 inhibits tumor growth in several in vivo tumor xenograft models with diverse tissue origins, including lung, colon, and prostate, in athymic mice and rats. KRN633 also causes the regression of some well-established tumors and those that had regrown after the cessation of treatment. KRN633 was well tolerated and had no significant effects on body weight or the general health of the animals. KRN633 might be useful in the treatment of solid tumors and other diseases that depend on pathologic angiogenesis. ( Mol Cancer Ther. 2004 Dec;3:1639-49 )
VEGFR2 Tyrosine Kinase Inhibitor PF-00337210 is an orally available ATP-competitive inhibitor of the vascular endothelial growth factor receptor type 2 (VEGFR2), with potential anti-angiogenesis and antineoplastic activities. Upon administration, the VEGFR2 tyrosine kinase inhibitor PF-00337210 selectively binds to VEGFR2 and prevents its phosphorylation which may result in an inhibition of migration, proliferation and survival of endothelial cells, microvessel formation, the inhibition of tumor cell proliferation, and may eventually cause tumor cell death. VEGFR2, a receptor tyrosine kinase, is frequently overexpressed by a variety of tumor types.
Lenvatinib mesylate is a methanesulfonate salt obtained by reaction of lenvatinib with one molar equivalent of methanesulfonic acid. A multi-kinase inhibitor and orphan drug used (as its mesylate salt) for the treatment of various types of thyroid cancer that do not respond to radioiodine. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, a fibroblast growth factor receptor antagonist, an orphan drug, a vascular endothelial growth factor receptor antagonist and an antineoplastic agent. It contains a lenvatinib(1+). Lenvatinib Mesylate is a synthetic, orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase with potential antineoplastic activity. E7080 blocks VEGFR2 activation by VEGF, resulting in inhibition of the VEGF receptor signal transduction pathway, decreased vascular endothelial cell migration and proliferation, and vascular endothelial cell apoptosis. See also: Lenvatinib (has active moiety).